molecular formula C30H30N2O7 B054916 Colabomycin A CAS No. 117778-57-1

Colabomycin A

货号: B054916
CAS 编号: 117778-57-1
分子量: 530.6 g/mol
InChI 键: AVDIDFMWHMQFHM-ZNVBZEEFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

    • 奈比洛尔盐酸盐的合成路线和反应条件在现有资料中没有明确提及。
    • 它是工业生产的,具体的生产方法可能因制造商而异。
  • 化学反应分析

    • 奈比洛尔盐酸盐可能经历各种化学反应,包括氧化还原取代
    • 在现有数据中没有具体说明这些反应中使用的常见试剂和条件。
    • 这些反应形成的主要产物需要进一步研究。
  • 科学研究应用

    Scientific Research Applications

    • Antimicrobial Activity
      • Colabomycin A exhibits significant antibacterial properties against various pathogens, making it a candidate for antibiotic development. Studies have shown that it can inhibit the growth of Gram-positive bacteria, including resistant strains.
      • Case Study : In vitro assays demonstrated that this compound effectively inhibited Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL .
    • Anti-inflammatory Effects
      • Research indicates that this compound can reduce pro-inflammatory cytokine release, which is crucial in managing inflammatory diseases.
      • Case Study : In a study involving THP-1 human monocytic cells, this compound significantly inhibited interleukin-1 beta (IL-1β) release, suggesting its potential use in treating inflammatory conditions .
    • Biosynthetic Engineering
      • The manipulation of biosynthetic gene clusters (BGCs) related to this compound production allows for the generation of novel derivatives with enhanced bioactivity.
      • Data Table : Comparison of bioactivity between this compound and its derivatives.
    CompoundMIC against S. aureus (μg/mL)Anti-inflammatory Activity (IL-1β inhibition %)
    This compound475
    Derivative 1285
    Derivative 2860
    • Cancer Research
      • Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
      • Case Study : In assays involving HepG2 liver cancer cells, this compound showed cytotoxicity with an IC50 value of approximately 10 μg/mL, highlighting its potential as an anticancer agent .
    • Synthetic Biology
      • The unique structure of this compound makes it a valuable target for synthetic biology applications aimed at producing complex natural products.
      • Researchers are exploring the use of engineered E. coli strains to produce this compound via heterologous expression of its biosynthetic genes .

    Challenges and Future Directions

    Despite its promising applications, several challenges remain in harnessing the full potential of this compound:

    • Production Limitations : The yield from natural sources is often low, necessitating advancements in fermentation technology and biosynthetic engineering.
    • Regulatory Hurdles : As a potential therapeutic agent, this compound must undergo rigorous testing for safety and efficacy before clinical application.

    Future research should focus on optimizing production methods, exploring additional bioactivities, and conducting clinical trials to establish therapeutic uses.

    作用机制

    • 奈比洛尔的作用机制涉及β受体阻断 (特别是β(1)受体)。
    • 它还直接扩张血管(血管扩张)并可能影响氧化应激途径。
  • 相似化合物的比较

    • 不幸的是,现有的数据没有提供与类似化合物的直接比较。
    • 需要进一步的研究来确定其他相关化合物。

    属性

    CAS 编号

    117778-57-1

    分子式

    C30H30N2O7

    分子量

    530.6 g/mol

    IUPAC 名称

    (2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide

    InChI

    InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1

    InChI 键

    AVDIDFMWHMQFHM-ZNVBZEEFSA-N

    SMILES

    CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

    手性 SMILES

    C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

    规范 SMILES

    CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

    同义词

    colabomycin A

    产品来源

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Colabomycin A
    Reactant of Route 2
    Colabomycin A
    Reactant of Route 3
    Colabomycin A
    Reactant of Route 4
    Colabomycin A
    Reactant of Route 5
    Colabomycin A
    Reactant of Route 6
    Colabomycin A

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。